![molecular formula C13H19NO B2481922 シクロブチル((1R,5S)-3-メチレン-8-アザビシクロ[3.2.1]オクタン-8-イル)メタノン CAS No. 2309214-02-4](/img/structure/B2481922.png)
シクロブチル((1R,5S)-3-メチレン-8-アザビシクロ[3.2.1]オクタン-8-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the family of tropane alkaloids.
科学的研究の応用
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of various chemical products and materials.
作用機序
Target of Action
The compound’s primary target is the family of tropane alkaloids . Tropane alkaloids are a class of alkaloids and secondary metabolites that contain a tropane ring in their chemical structure .
Mode of Action
The compound interacts with its targets through the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This interaction leads to a wide array of interesting biological activities .
Biochemical Pathways
The affected pathways are those involved in the synthesis of tropane alkaloids . The downstream effects of these pathways are diverse and contribute to the compound’s biological activities .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with tropane alkaloids . These effects are diverse due to the wide array of biological activities displayed by tropane alkaloids .
準備方法
The synthesis of 8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane typically involves enantioselective construction methods. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, with specific reaction conditions tailored to achieve high yields and purity.
化学反応の分析
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
類似化合物との比較
8-Cyclobutanecarbonyl-3-methylidene-8-azabicyclo[3.2.1]octane is unique due to its specific structure and biological activity. Similar compounds include other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects and potential for abuse.
Atropine: Used medically to treat certain types of poisoning and to dilate pupils.
Scopolamine: Used to prevent motion sickness and nausea.
These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities .
特性
IUPAC Name |
cyclobutyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-7-11-5-6-12(8-9)14(11)13(15)10-3-2-4-10/h10-12H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CROJDWXBHBMCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

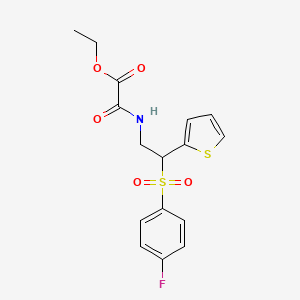
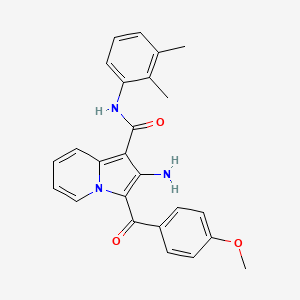
![1-[(1-Methylpyrazol-4-yl)methyl]piperidine-4-carboxylic acid;dihydrochloride](/img/structure/B2481844.png)
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)
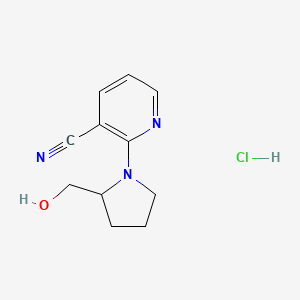
![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)
![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
![ethyl 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2481855.png)
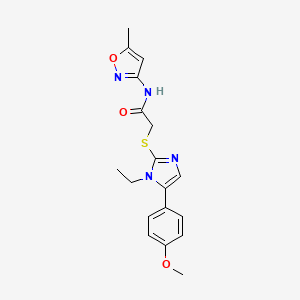
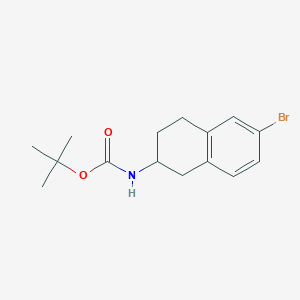
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,5-dichlorophenyl)amino)formamide](/img/structure/B2481860.png)
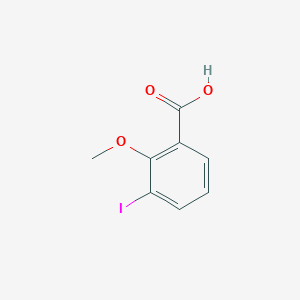
![Methyl (E)-4-[4-(2-methoxyanilino)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2481862.png)
